AZD 9684

Description

Propriétés

Key on ui mechanism of action |

AZD-9684 is a Carboxypeptidase U inhibitor (CPUi). |

|---|---|

Numéro CAS |

775274-06-1 |

Formule moléculaire |

C10H14N2O2S |

Poids moléculaire |

226.30 g/mol |

Nom IUPAC |

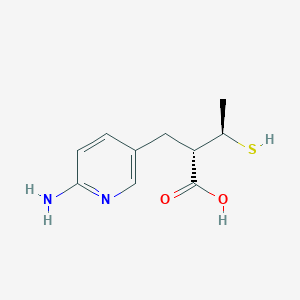

(2S,3R)-2-[(6-amino-3-pyridinyl)methyl]-3-sulfanylbutanoic acid |

InChI |

InChI=1S/C10H14N2O2S/c1-6(15)8(10(13)14)4-7-2-3-9(11)12-5-7/h2-3,5-6,8,15H,4H2,1H3,(H2,11,12)(H,13,14)/t6-,8-/m1/s1 |

Clé InChI |

GYIYAOUGKJSCCG-HTRCEHHLSA-N |

SMILES isomérique |

C[C@H]([C@@H](CC1=CN=C(C=C1)N)C(=O)O)S |

SMILES canonique |

CC(C(CC1=CN=C(C=C1)N)C(=O)O)S |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AZD-9684; AZD9684; AZD 9684 |

Origine du produit |

United States |

Foundational & Exploratory

The Pivotal Role of Carboxypeptidase U in the Regulation of Fibrinolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), stands as a critical modulator at the intersection of coagulation and fibrinolysis. This basic carboxypeptidase, circulating in its inactive form, proCPU, becomes a potent antifibrinolytic agent upon activation by the thrombin-thrombomodulin complex or plasmin.[1][2][3] Its primary function is to attenuate the breakdown of fibrin clots by removing C-terminal lysine residues from partially degraded fibrin.[2][4] These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (tPA), thereby accelerating plasmin generation and subsequent fibrinolysis.[4][5] By cleaving these binding sites, activated CPU (CPUa or TAFIa) effectively dampens the fibrinolytic process, contributing to clot stability.[5][6] An imbalance in the proCPU/CPU pathway has been implicated in various thromboembolic diseases, making CPU a compelling target for novel profibrinolytic therapies.[3][4] This technical guide provides an in-depth exploration of the role of CPU in fibrinolysis, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Molecular Mechanism of Carboxypeptidase U in Fibrinolysis

Carboxypeptidase U is a zinc-dependent metallocarboxypeptidase that, once activated, exhibits a high affinity for C-terminal arginine and lysine residues.[4][7] The antifibrinolytic effect of CPU is a direct consequence of this enzymatic activity.

The process begins with the partial degradation of the fibrin clot by plasmin, which exposes new C-terminal lysine residues. These residues act as high-affinity binding sites for plasminogen and tPA, localizing and enhancing the conversion of plasminogen to plasmin. This creates a positive feedback loop that accelerates clot dissolution.[4]

Activated CPU intervenes by efficiently cleaving these exposed C-terminal lysine residues from the fibrin surface.[2] This action eliminates the binding sites for plasminogen and tPA, thereby downregulating plasmin generation and slowing the rate of fibrinolysis.[4][5] This mechanism provides a crucial link between the coagulation cascade, which generates the thrombin necessary for CPU activation, and the fibrinolytic system.

Signaling Pathway for CPU Activation and Action

References

- 1. An assay for measuring functional activated thrombin-activatable fibrinolysis inhibitor in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? [mdpi.com]

- 4. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carboxypeptidase U, a plasma carboxypeptidase with high affinity for plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of AZD9684 and GPR52 Agonists: A Technical Overview

Initial Investigation Note: An extensive review of scientific literature and drug development databases indicates a discrepancy in the initial query. AZD9684 is identified as a potent inhibitor of Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), and has been investigated for its role in thromboembolic diseases.[1][2] It is not a G protein-coupled receptor 52 (GPR52) agonist.

This guide will first address the established pharmacodynamics of AZD9684 as a CPU inhibitor. Subsequently, to fulfill the core requirements of the original request, this document will provide an in-depth technical overview of the pharmacodynamics of GPR52 agonists , a distinct class of molecules under investigation for neuropsychiatric disorders.

Part 1: The Pharmacodynamics of AZD9684 as a Carboxypeptidase U Inhibitor

AZD9684 is an experimental small molecule developed for its profibrinolytic effects, meaning it helps to break down blood clots.[1] Its mechanism of action is the inhibition of Carboxypeptidase U.

Mechanism of Action of AZD9684

Carboxypeptidase U (CPU) is a plasma enzyme that, in its active form, attenuates the process of fibrinolysis (the breakdown of fibrin in blood clots).[3][4][5] CPU achieves this by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial as they serve as binding sites for plasminogen and tissue plasminogen activator (t-PA), enhancing the conversion of plasminogen to plasmin, the primary enzyme responsible for clot degradation.

By inhibiting CPU, AZD9684 prevents the removal of these lysine residues. This action preserves the binding sites for plasminogen and t-PA, thereby potentiating endogenous fibrinolysis and accelerating the dissolution of thrombi.[1][3]

Preclinical and Clinical Findings

Studies have shown that AZD9684 demonstrates a dose-dependent inhibition of CPU.[3] In vitro models have confirmed that the presence of AZD9684 leads to a faster lysis of blood clots.[2] Clinical trials have investigated AZD9684 in the context of pulmonary embolism, although the development for this indication was discontinued.[1]

Due to the proprietary nature of its development, detailed public data on the binding affinities (Ki, IC50) and comprehensive experimental protocols for AZD9684 are limited.

Part 2: An In-depth Technical Guide to the Pharmacodynamics of GPR52 Agonists

G protein-coupled receptor 52 (GPR52) is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It is primarily expressed in the brain, particularly in the striatum and cortex, making it a promising therapeutic target for central nervous system disorders.[6][7][8]

Mechanism of Action & Signaling Pathway

GPR52 is coupled to the Gαs/olf subunit of G proteins.[7][8][9] Activation of GPR52 by an agonist stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][8] This increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA), leading to the modulation of various cellular functions.

The receptor is of particular interest for neuropsychiatric disorders like schizophrenia because of its localization and signaling opposition to the dopamine D2 receptor (D2R), which is a Gαi-coupled receptor that inhibits cAMP production.[8][10] Therefore, GPR52 agonists are hypothesized to counteract D2R signaling, offering a potential non-dopaminergic antipsychotic mechanism.[10]

Data Presentation: Pharmacodynamic Properties of Representative GPR52 Agonists

The following table summarizes publicly available data for representative GPR52 agonists. It is important to note that these are examples from different chemical series and research programs.

| Compound ID | Assay Type | Potency (EC50) | Efficacy (Emax) | Source Organization/Publication |

| 7m | cAMP Accumulation Assay | ~30 nM | Full Agonist | Setoh et al. (2014) |

| HTL0041178 | Functional Assay | Not specified | Full Agonist | Sosei Heptares |

| Compound 3 | cAMP Accumulation Assay | 75 nM | 122% | Tokumaru et al. |

| PW0787 | cAMP Accumulation Assay | 135 nM | Not specified | MedchemExpress Catalog |

| GPR52 agonist-1 | cAMP Accumulation Assay | pEC50 = 7.53 | Not specified | MedchemExpress Catalog |

Note: Data is compiled from various sources and direct comparison may be limited by differing experimental conditions. pEC50 is the negative logarithm of the EC50 value.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic data. Below are typical protocols used to characterize GPR52 agonists.

1. cAMP Accumulation Assay

This is the primary functional assay to determine the potency and efficacy of GPR52 agonists.

-

Cell Line: HEK293 (Human Embryonic Kidney 293) cells stably transfected with the human GPR52 receptor gene are commonly used.

-

Principle: The assay measures the amount of intracellular cAMP produced upon receptor activation. Competitive immunoassays (e.g., HTRF, ELISA, LANCE) are frequently employed.

-

Methodology:

-

Cell Plating: Transfected HEK293-GPR52 cells are seeded into 96- or 384-well plates and cultured overnight.

-

Compound Preparation: Test compounds (GPR52 agonists) are serially diluted in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram to prevent cAMP degradation.

-

Stimulation: The culture medium is removed, and cells are incubated with the diluted compounds for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a detection kit (e.g., HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.

-

Data Analysis: The signal (e.g., fluorescence ratio) is converted to cAMP concentration. Data are plotted as a concentration-response curve, and EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated using non-linear regression (e.g., four-parameter logistic fit).

-

2. In Vivo Behavioral Models (Psychostimulant-Induced Hyperlocomotion)

This protocol assesses the potential antipsychotic-like activity of GPR52 agonists in animal models.

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

Principle: Psychostimulants like amphetamine or MK-801 induce hyperlocomotor activity, which is considered a model for the positive symptoms of psychosis. An effective antipsychotic agent is expected to attenuate this hyperactivity.

-

Methodology:

-

Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas) for a period (e.g., 60 minutes) before drug administration.

-

Drug Administration: The test GPR52 agonist or vehicle is administered (e.g., via oral gavage or intraperitoneal injection) at various doses.

-

Pre-treatment Time: A specific pre-treatment interval (e.g., 30-60 minutes) is allowed for the drug to be absorbed and distributed.

-

Psychostimulant Challenge: A psychostimulant (e.g., d-amphetamine, 3 mg/kg) is administered to all animals.

-

Locomotor Activity Recording: Immediately after the challenge, animals are placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing counts) is recorded for a set duration (e.g., 90-120 minutes) using automated tracking systems.

-

Data Analysis: The total distance traveled or other activity metrics are compared between vehicle-treated and agonist-treated groups using statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in hyperactivity in the agonist groups indicates potential antipsychotic-like efficacy.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. Carboxypeptidase U in fibrinolysis | Medical Biochemistry | University of Antwerp [uantwerpen.be]

- 6. Discovery of the First Druggable GPR52 Antagonist to Treat Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Orphan GPR52 as an emerging neurotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

AZD9684 and its Impact on Endogenous Fibrinolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9684 is a potent and selective inhibitor of Carboxypeptidase U (CPU), also known as activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). As a key regulator of fibrinolysis, the process of breaking down blood clots, TAFIa represents a compelling target for therapeutic intervention in thrombotic diseases. This technical guide provides an in-depth overview of the effects of AZD9684 on the endogenous fibrinolysis pathways, summarizing key quantitative data from preclinical studies and outlining the experimental protocols used to assess its activity. While development of AZD9684 was discontinued, it remains a valuable tool for research into the modulation of fibrinolysis.[1]

Core Mechanism of Action: Inhibition of TAFIa

The primary mechanism of action of AZD9684 is the enhancement of endogenous fibrinolysis through the inhibition of TAFIa.[2] TAFIa attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. These lysine residues are crucial for the binding of plasminogen and tissue plasminogen activator (tPA), thereby promoting the generation of plasmin, the principle enzyme responsible for fibrin degradation. By inhibiting TAFIa, AZD9684 preserves these lysine binding sites, leading to enhanced plasmin generation and more efficient clot lysis.

Signaling Pathway of Endogenous Fibrinolysis and AZD9684 Intervention

The following diagram illustrates the central role of TAFIa in the regulation of fibrinolysis and the point of intervention for AZD9684.

References

The Discovery and Development of AZD9684: A Carboxypeptidase U Inhibitor

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

AZD9684 is a potent, small-molecule inhibitor of Carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa). Developed by AstraZeneca, this experimental compound was investigated for its potential as a novel anti-thrombotic agent that enhances endogenous fibrinolysis. This document provides a technical overview of the available preclinical data on AZD9684, including its mechanism of action and in vitro efficacy. Due to the apparent discontinuation of its development, publicly available information regarding its full discovery pathway, comprehensive structure-activity relationships, in vivo pharmacology, and clinical trial outcomes is limited.

Introduction

Thrombotic diseases, such as deep vein thrombosis and pulmonary embolism, are major causes of morbidity and mortality worldwide. A key pathway in the regulation of blood clot degradation is the fibrinolytic system. Carboxypeptidase U (CPU) plays a critical anti-fibrinolytic role by removing C-terminal lysine residues from partially degraded fibrin. This action reduces the binding of plasminogen and tissue plasminogen activator (tPA), thereby attenuating fibrinolysis. Inhibition of CPU is therefore a promising therapeutic strategy to enhance the body's natural ability to dissolve blood clots. AZD9684 emerged from AstraZeneca's research program as a potent inhibitor of CPU.[1][2][3][4][5]

Mechanism of Action

AZD9684 is a direct inhibitor of Carboxypeptidase U. By blocking the active site of CPU, AZD9684 prevents the cleavage of C-terminal lysine residues on the surface of fibrin. This preservation of lysine binding sites enhances the recruitment of plasminogen and tPA to the clot, leading to increased plasmin generation and accelerated fibrinolysis.[1][3][4]

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxypeptidase U (CPU, TAFIa, CPB2) in Thromboembolic Disease: What Do We Know Three Decades after Its Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxypeptidase U in fibrinolysis | Medical Biochemistry | University of Antwerp [uantwerpen.be]

An In-depth Technical Guide to the Chemical Structure and Properties of AZD9684

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD9684 is a potent and selective small molecule inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting CPU, AZD9684 enhances endogenous fibrinolysis, presenting a promising therapeutic strategy for thromboembolic diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to AZD9684. Detailed methodologies for pertinent in vitro and in vivo studies are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

AZD9684 is a non-peptidic, orally bioavailable molecule. Its chemical identity and core physicochemical properties are summarized below.

Chemical Structure

-

IUPAC Name: (2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid

-

CAS Number: 775274-06-1

-

Molecular Formula: C₁₀H₁₄N₂O₂S

-

SMILES: N[c]1cc(c--INVALID-LINK--C">C@HC(O)=O)ccn1

2D Chemical Structure:

Physicochemical Properties

A summary of the known physicochemical properties of AZD9684 is provided in Table 1. Further experimental data for properties such as melting point, aqueous solubility, and pKa are essential for a complete profile.

| Property | Value | Source |

| Molecular Weight | 226.30 g/mol | [1] |

| Predicted Density | 1.280 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Table 1: Physicochemical Properties of AZD9684

Mechanism of Action and Signaling Pathway

AZD9684 exerts its pro-fibrinolytic effect by inhibiting carboxypeptidase U (CPU), a key negative regulator of fibrinolysis.

The Role of Carboxypeptidase U in Fibrinolysis

Carboxypeptidase U is a plasma zymogen that, upon activation by the thrombin-thrombomodulin complex or plasmin, becomes an active carboxypeptidase (TAFIa).[3] TAFIa attenuates the breakdown of fibrin clots by removing C-terminal lysine residues from partially degraded fibrin.[4] These lysine residues are crucial binding sites for plasminogen and tissue plasminogen activator (t-PA), which work in concert to convert plasminogen to plasmin, the primary enzyme responsible for fibrin degradation. By cleaving these lysine residues, TAFIa effectively dampens the positive feedback loop that accelerates fibrinolysis.[5]

AZD9684-Mediated Inhibition of CPU

AZD9684 is a direct inhibitor of the enzymatic activity of activated CPU (TAFIa). By binding to the active site of TAFIa, AZD9684 prevents the removal of C-terminal lysine residues from the surface of the fibrin clot. This action preserves the binding sites for plasminogen and t-PA, thereby promoting the generation of plasmin and enhancing the rate of clot dissolution.[6]

Signaling Pathway

The signaling pathway of fibrinolysis and the modulatory role of AZD9684 are depicted in the following diagram.

Caption: Fibrinolysis signaling pathway and the inhibitory action of AZD9684.

In Vitro Studies

Several in vitro models have been utilized to characterize the pro-fibrinolytic activity of AZD9684.

Quantitative Data

The inhibitory potency of AZD9684 against CPU has been quantified in various assays.

| Parameter | Value | Assay System | Source |

| IC₅₀ | 73 ± 7 nM | Rotational Thromboelastometry (ROTEM) | [4] |

| Ki | Not available | ||

| EC₅₀ | Not available |

Table 2: In Vitro Activity of AZD9684

Key Experimental Protocols

3.2.1. Rotational Thromboelastometry (ROTEM) in Whole Blood

This assay assesses the viscoelastic properties of a blood clot during its formation and lysis.

-

Objective: To determine the effect of AZD9684 on the lysis onset time (LOT) of a whole blood clot.

-

Methodology:

-

Whole blood is collected from healthy donors into citrate-containing tubes.

-

Aliquots of whole blood are incubated with varying concentrations of AZD9684 or vehicle control.

-

Clotting is initiated by the addition of a reagent containing tissue factor, phospholipids, and calcium chloride.

-

The formation and lysis of the clot are monitored in real-time using a ROTEM delta analyzer.

-

The LOT, defined as the time from the start of the measurement until the clot firmness has decreased by 15% from its maximum, is recorded.

-

Dose-response curves are generated by plotting the LOT against the concentration of AZD9684 to determine the IC₅₀ value.[4]

-

Caption: Experimental workflow for ROTEM analysis of AZD9684.

3.2.2. Plasma Clot Lysis Assay

This turbidimetric assay measures the time required for a plasma clot to lyse in the presence of a plasminogen activator.

-

Objective: To evaluate the effect of AZD9684 on the rate of plasma clot lysis.

-

Methodology:

-

Platelet-poor plasma is prepared from citrated whole blood.

-

Plasma samples are incubated with AZD9684 or a vehicle control.

-

Clotting is initiated by the addition of thrombin and calcium chloride.

-

Tissue plasminogen activator (t-PA) is included to initiate fibrinolysis.

-

The change in optical density (turbidity) is monitored over time as the clot forms and subsequently lyses.

-

The clot lysis time is determined as the time from the midpoint of clot formation to the midpoint of clot lysis.[4]

-

In Vivo Studies

While detailed in vivo data for AZD9684 is not extensively published in the available literature, the general approach for assessing the pharmacokinetics and efficacy of such a compound is outlined below.

Pharmacokinetic Studies in Animal Models

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of AZD9684.

-

Methodology:

-

Animal models (e.g., rats, mice) are administered AZD9684 via various routes (e.g., oral, intravenous).

-

Blood samples are collected at multiple time points post-administration.

-

The concentration of AZD9684 in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated to assess the drug's exposure and clearance.

-

Efficacy Studies in Thrombosis Models

-

Objective: To evaluate the anti-thrombotic efficacy of AZD9684 in a relevant in vivo setting.

-

Methodology:

-

A thrombosis model is induced in an animal species (e.g., ferric chloride-induced arterial thrombosis in rats).

-

Animals are pre-treated with various doses of AZD9684 or vehicle control.

-

The extent of thrombus formation is measured (e.g., by vessel patency or thrombus weight).

-

Dose-response relationships are established to determine the effective dose range for the anti-thrombotic effect.

-

Conclusion

AZD9684 is a specific inhibitor of carboxypeptidase U that enhances endogenous fibrinolysis. Its mechanism of action is well-defined, and its in vitro potency has been established. Further research is warranted to fully characterize its physicochemical properties, in vivo pharmacokinetics, and therapeutic potential in the treatment of thromboembolic disorders. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxypeptidase U in fibrinolysis | Medical Biochemistry | University of Antwerp [uantwerpen.be]

- 4. Carboxypeptidase U at the interface between coagulation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) in Clot Lysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), and its activated form, TAFIa, in the regulation of blood clot degradation. As a critical link between the coagulation and fibrinolytic systems, TAFIa represents a significant target for therapeutic intervention in thrombotic and bleeding disorders. This document outlines the molecular mechanisms of TAFIa function, presents key quantitative data, and provides detailed protocols for essential experimental assays.

Core Mechanism of TAFIa in the Attenuation of Fibrinolysis

Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as procarboxypeptidase U or plasma procarboxypeptidase B, is a plasma zymogen that, upon activation, down-regulates fibrinolysis.[1] The activation of TAFI to its active form, TAFIa, is a key step in protecting a newly formed fibrin clot from premature degradation.

TAFI is primarily activated by the thrombin-thrombomodulin complex, which increases the catalytic efficiency of thrombin-mediated TAFI activation by approximately 1250-fold compared to thrombin alone.[2] Plasmin can also activate TAFI, creating a feedback loop in the fibrinolytic process.[2] Once activated, TAFIa, a carboxypeptidase B-like enzyme, exerts its antifibrinolytic effect by removing C-terminal lysine and arginine residues from partially degraded fibrin.[3][4]

These C-terminal lysine residues are crucial binding sites for plasminogen and tissue plasminogen activator (t-PA).[5] By cleaving these residues, TAFIa effectively reduces the binding of plasminogen and t-PA to the fibrin clot, thereby attenuating the positive feedback mechanism that promotes robust plasmin generation.[5] This leads to a more stable fibrin clot that is resistant to lysis. The antifibrinolytic potential of TAFIa is also influenced by its intrinsic instability; it has a short half-life at physiological temperatures.[6][7][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to TAFI and TAFIa function.

Table 1: Typical Plasma Concentrations of TAFI

| Parameter | Value | Reference(s) |

| TAFI Antigen | 4–15 µg/mL (73-275 nM) | [1][3][9] |

| Normal TAFI Antigen | 5.8-10.0 µg/mL (100-172 nM) | [10] |

Table 2: Kinetic Parameters for TAFI Activation

| Activator | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |

| Thrombin/Thrombomodulin | Recombinant TAFI | 0.55 | 0.54 | 1.02 | [8] |

| Thrombin/Thrombomodulin | Plasma TAFI | 0.61 | 0.55 | 1.11 | [8] |

Table 3: Half-life of TAFIa Isoforms at 37°C

| TAFIa Isoform | Half-life (minutes) | Reference(s) |

| Thr325 | 8 | [6] |

| Ile325 | 15 | [6] |

| General | ~10 | [7][8][11] |

Table 4: Inhibition of TAFIa by Common Inhibitors

| Inhibitor | Type | Maximized Antifibrinolytic Effect Concentration | Effect on Clot Lysis Time | Reference(s) |

| PTCI (Potato Tuber Carboxypeptidase Inhibitor) | Competitive | 100 nmol L⁻¹ | Increased from 100 min to 240 min | [12] |

| GEMSA (2-guanidinoethylmercaptosuccinic acid) | Competitive | 1 mmol L⁻¹ | Increased from 100 min to 350 min | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of TAFIa.

Chromogenic TAFIa Activity Assay

This assay measures the enzymatic activity of TAFIa by monitoring the cleavage of a chromogenic substrate.

Principle: TAFI in a plasma sample is activated to TAFIa by a thrombin/thrombomodulin complex. The resulting TAFIa cleaves a synthetic substrate, releasing a chromophore that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the TAFIa activity in the sample.[3][13]

Materials:

-

Microtiter plate

-

Microtiter plate reader (405 nm)

-

Patient and control plasma (citrated)

-

TAFI calibrators

-

Thrombin/Thrombomodulin activator solution

-

Synthetic TAFIa substrate (e.g., substituted 3-thia-arginine peptide)

-

Ellman's reagent (DTNB)

-

0.9% Sodium Chloride

-

Deionized water

Procedure:

-

Sample Preparation: Dilute patient plasma, control plasma, and TAFI calibrators (e.g., 1:2) with 0.9% sodium chloride.[9]

-

Assay Plate Preparation: Add the diluted samples, controls, and calibrators to the wells of a microtiter plate.

-

Activation: Add the thrombin/thrombomodulin activator solution to each well to initiate the conversion of TAFI to TAFIa.

-

Substrate Reaction: Add the synthetic chromogenic substrate and Ellman's reagent to each well.

-

Kinetic Measurement: Immediately place the plate in a microtiter plate reader pre-warmed to 37°C. Measure the change in absorbance at 405 nm over a period of 5 minutes, taking readings at regular intervals.[9]

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔE/min) for each sample from the linear portion of the kinetic curve.

-

Construct a calibration curve by plotting the ΔE/min of the calibrators against their known TAFIa activity.

-

Determine the TAFIa activity of the patient and control samples by interpolating their ΔE/min values on the calibration curve.

-

Sandwich ELISA for TAFI Antigen Quantification

This immunoassay quantifies the total amount of TAFI protein in a sample, irrespective of its activity.

Principle: A capture antibody specific for TAFI is coated onto the wells of a microtiter plate. The sample containing TAFI is added, and the TAFI protein binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on the TAFI molecule is then added, forming a "sandwich". Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin. Finally, a TMB substrate is added, which is converted by HRP to a colored product. The intensity of the color, measured at 450 nm, is proportional to the concentration of TAFI in the sample.[14]

Materials:

-

Microtiter plate pre-coated with anti-TAFI capture antibody

-

Patient and control plasma (citrated)

-

TAFI standards

-

Biotinylated anti-TAFI detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Assay diluent

-

Microtiter plate reader (450 nm)

Procedure:

-

Plate Preparation: If not pre-coated, coat the wells of a microtiter plate with the capture antibody and incubate overnight. Block non-specific binding sites with a suitable blocking buffer.

-

Sample Addition: Add TAFI standards, patient samples, and controls (typically diluted 1:200 in assay diluent) to the wells.[15] Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Washing: Aspirate the contents of the wells and wash several times with wash buffer.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate (e.g., 60 minutes at 37°C).

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at 37°C).

-

Washing: Repeat the washing step.

-

Substrate Development: Add the TMB substrate to each well and incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes) until color develops.

-

Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Create a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the TAFI concentration in the samples by interpolating their absorbance values on the standard curve.

-

In Vitro Turbidimetric Plasma Clot Lysis Assay

This global assay assesses the overall potential for fibrinolysis in a plasma sample by measuring the time it takes for a clot to form and then lyse.

Principle: Clot formation is initiated in platelet-poor plasma by the addition of a coagulation activator (e.g., tissue factor and calcium). Simultaneously, fibrinolysis is initiated by the addition of t-PA. The formation and lysis of the fibrin clot are monitored by measuring the change in turbidity (optical density) of the sample over time. The time to 50% clot lysis is a key parameter reflecting the overall fibrinolytic potential, which is influenced by the level and activity of TAFI.[16][17]

Materials:

-

Microtiter plate

-

Spectrophotometer or microplate reader capable of kinetic readings at a wavelength such as 405 nm

-

Patient and control platelet-poor plasma (citrated)

-

Tissue factor (TF) solution (e.g., final concentration 5 pM)

-

Tissue plasminogen activator (t-PA) solution (e.g., final concentration 450 ng/mL)

-

Calcium chloride (CaCl₂) solution (e.g., final concentration 17 mM)

Procedure:

-

Reagent Preparation: Prepare a solution containing TF, t-PA, and CaCl₂.

-

Assay Initiation: In a microtiter plate, mix the patient or control plasma with the TF/t-PA/CaCl₂ solution to initiate both coagulation and fibrinolysis.

-

Turbidity Measurement: Immediately place the plate in a reader pre-warmed to 37°C. Monitor the change in absorbance at 405 nm over time until the clot has completely lysed.

-

Data Analysis:

-

Plot absorbance versus time to generate a clot lysis curve.

-

From the curve, determine various parameters, including:

-

Clot Lysis Time (CLT): The time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.

-

Time to 50% Lysis: The time taken for the absorbance to decrease by 50% from its peak.

-

-

A longer clot lysis time indicates a hypofibrinolytic state, which can be associated with elevated TAFIa activity.

-

Conclusion

Thrombin-activatable fibrinolysis inhibitor is a crucial regulator of fibrinolysis, acting as a brake on the clot dissolution process. Its activation and subsequent enzymatic activity are tightly controlled, and dysregulation of the TAFI pathway is implicated in both thrombotic and bleeding disorders. The experimental protocols detailed in this guide provide a foundation for researchers to accurately quantify TAFI levels and activity, enabling further investigation into its role in hemostasis and its potential as a therapeutic target. A thorough understanding of the molecular mechanisms and quantitative aspects of TAFIa function is essential for the development of novel therapies aimed at modulating fibrin clot stability.

References

- 1. Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. TAFI Activity assay (incl. Controls and Calibrator) [loxo.de]

- 4. Assessment of thrombin-activatable fibrinolysis inhibitor (TAFI) activation in acquired hemostatic dysfunction: a diagnostic challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activated thrombin-activatable fibrinolysis inhibitor (TAFIa) attenuates fibrin-dependent plasmin generation on thrombin-activated platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two naturally occurring variants of TAFI (Thr-325 and Ile-325) differ substantially with respect to thermal stability and antifibrinolytic activity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Plasma and recombinant thrombin-activable fibrinolysis inhibitor (TAFI) and activated TAFI compared with respect to glycosylation, thrombin/thrombomodulin-dependent activation, thermal stability, and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. loxo.de [loxo.de]

- 10. TAFI [practical-haemostasis.com]

- 11. uwo.scholaris.ca [uwo.scholaris.ca]

- 12. Reversible inhibitors of TAFIa can both promote and inhibit fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. krishgen.com [krishgen.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The A-to-Z Guide to Carboxypeptidase U Inhibition: Principles, Methods, and Pathways

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Core Principles of Carboxypeptidase U Inhibition

Carboxypeptidase U (CPU), also known as activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) or plasma carboxypeptidase B2 (CPB2), is a critical regulator of fibrinolysis, the process of breaking down blood clots.[1][2][3] This zinc-dependent metalloprotease plays a pivotal role in maintaining hemostatic balance.[4] Inhibition of CPU has emerged as a promising therapeutic strategy to enhance fibrinolysis and treat thromboembolic diseases such as deep vein thrombosis, pulmonary embolism, myocardial infarction, and stroke.[2][4][5]

Mechanism of Action of Carboxypeptidase U

Procarboxypeptidase U (proCPU), the inactive zymogen, is activated primarily by the thrombin-thrombomodulin complex or plasmin during coagulation.[1][2][3][6] Once activated, CPU attenuates fibrinolysis by cleaving C-terminal lysine and arginine residues from partially degraded fibrin.[4][5][6] These C-terminal residues are essential binding sites for plasminogen and tissue plasminogen activator (tPA), which are key components of the fibrinolytic system.[7][8][9] By removing these binding sites, CPU effectively dampens plasmin generation and slows down the dissolution of the fibrin clot, thereby stabilizing it.[5][6][7]

Inhibition of Carboxypeptidase U: A Therapeutic Approach

Inhibiting the enzymatic activity of CPU prevents the removal of C-terminal lysine and arginine residues from fibrin, thereby preserving the binding sites for plasminogen and tPA. This leads to enhanced plasmin generation and a more rapid breakdown of the fibrin clot. Pharmacological inhibition of CPU is therefore a pro-fibrinolytic strategy that can augment the body's natural ability to dissolve clots or enhance the efficacy of thrombolytic therapies.[1][2][3]

Quantitative Data on Carboxypeptidase U Inhibitors

A variety of inhibitors targeting Carboxypeptidase U have been developed and characterized, ranging from natural products to synthetic small molecules and antibodies. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the available quantitative data for different classes of CPU inhibitors, providing a basis for comparison of their potencies.

Table 1: Natural Inhibitors of Carboxypeptidase U

| Inhibitor | Source | Type of Inhibition | Ki (nM) |

| Potato Tuber Carboxypeptidase Inhibitor (PTCI) | Solanum tuberosum | Competitive | nanomolar range[1][3] |

| Leech Carboxypeptidase Inhibitor (LCI) | Hirudo medicinalis | Competitive | nanomolar range[1][3] |

| Tick Carboxypeptidase Inhibitor (TCI) | Tick saliva | Competitive | nanomolar range[1][3] |

Table 2: Small Molecule Inhibitors of Carboxypeptidase U

| Inhibitor | Chemical Class | IC50 (nM) | Ki (nM) | Selectivity over CPN |

| AZD9684 | Not specified | 73 - 200 (assay dependent)[10][11] | - | Specific[12] |

| BX 528 | 3-phosphinoylpropionic acid | 2 | - | >3,500-fold |

| GEMSA | Guanidinoethyl-mercaptosuccinic acid | - | - | Not selective[1][3] |

| MERGETPA | D,L-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid | - | - | Not selective[1][3] |

| Compound 10j (Merck) | Imidazole acetic acid | 2 | - | >25,000-fold[1] |

| Compound 12 (Selenium-containing) | Diselane derivative | low nanomolar range | - | Excellent[1] |

Table 3: Antibody and Nanobody Inhibitors of Carboxypeptidase U

| Inhibitor Type | Target | IC50 | Notes |

| Monoclonal Antibodies | Catalytic site of CPU | Varies | Can block the active site or destabilize the enzyme.[1] |

| Nanobodies | Activated stable TAFIa mutant | 0.38 to >16-fold molar excess | Inhibit up to 99% of TAFIa activity.[8] |

Experimental Protocols

Accurate assessment of CPU inhibition requires robust and reproducible experimental methods. The following section details the protocols for two key assays used in the study of CPU inhibitors.

Carboxypeptidase U Activity Assay (HPLC-based)

This assay measures the enzymatic activity of CPU by quantifying the cleavage of a specific substrate using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified proCPU or plasma sample

-

Thrombin and Thrombomodulin for activation

-

Substrate: Hippuryl-L-arginine (Hip-Arg)

-

Internal Standard: o-methylhippuric acid

-

Reaction Buffer: 20 mmol/L HEPES, pH 7.4

-

Stop Solution: 20 µmol/L PPACK (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone)

-

HPLC system with a reversed-phase column

Procedure:

-

Activation of proCPU:

-

Dilute plasma samples 20-fold in reaction buffer.

-

Prepare a thrombin-thrombomodulin complex in the same buffer.

-

Mix equal volumes of the diluted plasma and the thrombin-thrombomodulin complex.

-

Incubate at room temperature to allow for the conversion of proCPU to CPU.[5]

-

-

Enzymatic Reaction:

-

To initiate the reaction, add the substrate Hip-Arg to the activated CPU solution.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Stopping the Reaction:

-

Add the stop solution (PPACK) to terminate the enzymatic reaction.[5]

-

-

Sample Preparation for HPLC:

-

Add the internal standard (o-methylhippuric acid) to each sample.

-

Evaporate the samples to dryness.

-

Reconstitute the samples in the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample into the HPLC system.

-

Separate the product (hippuric acid) from the substrate (Hip-Arg) on a reversed-phase column.

-

The mobile phase typically consists of a mixture of potassium phosphate buffer and acetonitrile.[5]

-

Detect the product and internal standard by UV absorbance.

-

-

Data Analysis:

-

Calculate the amount of hippuric acid produced by comparing its peak area to that of the internal standard.

-

Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[5]

-

Clot Lysis Assay

This assay assesses the overall effect of CPU inhibition on the fibrinolytic process by measuring the time it takes for a clot to form and subsequently lyse in the presence of a plasminogen activator.

Materials:

-

Platelet-poor plasma (PPP)

-

Tissue factor (TF) to initiate coagulation

-

Calcium chloride (CaCl2)

-

Tissue plasminogen activator (tPA) to initiate fibrinolysis

-

CPU inhibitor of interest

-

96-well microtiter plate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Assay Setup:

-

In a 96-well microtiter plate, add PPP.

-

Add the CPU inhibitor at various concentrations to the designated wells. Include a control with no inhibitor.

-

-

Initiation of Clotting and Fibrinolysis:

-

Add a mixture of TF, CaCl2, and tPA to each well to simultaneously initiate clot formation and lysis.

-

-

Monitoring Clot Lysis:

-

Immediately place the plate in a plate reader pre-warmed to 37°C.

-

Monitor the change in optical density (OD) at 405 nm over time. The OD will increase as the clot forms and decrease as it lyses.

-

-

Data Analysis:

-

The clot lysis time (CLT) is typically defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.

-

Plot the CLT against the inhibitor concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding of CPU inhibition. The following diagrams, generated using the DOT language, illustrate the key processes.

Carboxypeptidase U Activation and Fibrinolysis Inhibition Pathway

References

- 1. Novel Small Molecule Inhibitors of Activated Thrombin Activatable Fibrinolysis Inhibitor (TAFIa) from Natural Product Anabaenopeptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. lsb.avcr.cz [lsb.avcr.cz]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 8. Development of a sensitive and selective assay for the determination of procarboxypeptidase U (thrombin-activatable fibrinolysis inhibitor) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TAFIa inhibitors in the treatment of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stabilization versus inhibition of TAFIa by competitive inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZD 9684 In Vitro Clot Lysis Assay

Introduction

AZD 9684 is a novel small molecule inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFI). By inhibiting CPU, this compound enhances endogenous fibrinolysis, presenting a potential therapeutic strategy for thrombotic diseases.[1][2] These application notes provide a detailed protocol for an in vitro clot lysis assay to evaluate the pro-fibrinolytic activity of this compound. The assay measures the extent of clot dissolution by weight, a common method in thrombosis research.[3][4]

Principle of the Assay

This assay is based on the principle of forming a whole blood clot in vitro and then measuring its lysis over time in the presence of a fibrinolytic agent and the test compound, this compound. The percentage of clot lysis is determined by comparing the initial weight of the clot to its weight after a defined incubation period. An increase in clot lysis in the presence of this compound compared to a control indicates its potential to enhance fibrinolysis.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| This compound | MedchemExpress | HY-111553 |

| Human Whole Blood | Healthy Volunteers | N/A |

| Recombinant Tissue Plasminogen Activator (tPA) | Sigma-Aldrich | T0947 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Sterile 1.5 mL Microcentrifuge Tubes | Axygen | MCT-150-C |

| Analytical Balance | Mettler Toledo | ME54 |

| Incubator | Thermo Fisher Scientific | Heratherm |

| Pipettes (P1000, P200, P20) | Gilson | Pipetman |

Experimental Protocol

Blood Collection and Clot Formation

-

Draw venous blood from healthy human volunteers who have not taken any anticoagulant or oral contraceptive medication.[3]

-

Immediately transfer 500 µL of whole blood into pre-weighed sterile 1.5 mL microcentrifuge tubes.

-

Incubate the tubes at 37°C for 45-60 minutes to allow for complete clot formation.[3]

-

After incubation, carefully remove the serum from each tube without disturbing the clot.

-

Weigh each tube containing the clot. The initial clot weight is calculated by subtracting the empty tube's weight.[3][4]

Treatment with this compound and tPA

-

Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to final working concentrations in PBS.

-

Prepare a working solution of tPA in PBS at a concentration known to induce partial clot lysis.

-

Add 100 µL of the treatment solution to each tube. The treatment groups are outlined in the table below.

-

Incubate the tubes at 37°C for 90 minutes to allow for clot lysis.[3]

Measurement of Clot Lysis

-

After incubation, carefully aspirate the fluid from each tube.

-

Re-weigh the tubes containing the remaining clot.

-

Calculate the percentage of clot lysis using the following formula:[5] % Clot Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100

Experimental Design and Controls

| Group | Treatment | Purpose |

| 1 | 100 µL PBS | Negative Control (spontaneous lysis) |

| 2 | 100 µL tPA | Positive Control (tPA-induced lysis) |

| 3 | 100 µL this compound (various concentrations) + tPA | Test Group (effect of this compound on tPA-induced lysis) |

| 4 | 100 µL this compound (highest concentration) | Compound Control (effect of this compound alone) |

Data Presentation

The quantitative data from this assay should be summarized in a table for clear comparison of the different treatment groups.

| Treatment Group | This compound Concentration (µM) | tPA Concentration (IU/mL) | Mean % Clot Lysis ± SD |

| Negative Control | 0 | 0 | Example: 3.2 ± 1.1 |

| Positive Control | 0 | 50 | Example: 25.8 ± 3.5 |

| Test Group 1 | 1 | 50 | Example: 35.1 ± 4.2 |

| Test Group 2 | 10 | 50 | Example: 48.9 ± 5.1 |

| Test Group 3 | 100 | 50 | Example: 62.5 ± 6.3 |

| Compound Control | 100 | 0 | Example: 4.1 ± 1.5 |

Note: The data presented above are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro clot lysis assay.

Signaling Pathway of this compound Action

References

Application Notes and Protocols: Using Rotational Thromboelastometry (ROTEM) to Assess AZD9684 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9684 is a novel anti-thrombotic agent that functions as a potent and selective inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] Unlike traditional anticoagulants that prevent clot formation, AZD9684 enhances the body's natural ability to break down clots by inhibiting TAFIa, thereby promoting fibrinolysis.[1] Rotational thromboelastometry (ROTEM) is a viscoelastic hemostatic assay that provides a real-time, graphical representation of the entire clotting process, from initiation through to fibrinolysis.[3][4] This makes ROTEM a valuable tool for assessing the pharmacodynamic effects of pro-fibrinolytic agents like AZD9684.

These application notes provide a detailed protocol for utilizing ROTEM to evaluate the efficacy of AZD9684 in an in vitro setting. The primary objective is to quantify the pro-fibrinolytic effect of AZD9684 by observing changes in clot lysis parameters.

Mechanism of Action of AZD9684 and its Effect on Fibrinolysis

The coagulation cascade culminates in the formation of a fibrin clot to prevent blood loss. Subsequently, the fibrinolytic system is activated to dissolve the clot and restore blood flow. A key regulator of this process is TAFI, which, once activated by the thrombin-thrombomodulin complex to TAFIa, dampens fibrinolysis.[2] TAFIa achieves this by removing C-terminal lysine residues from partially degraded fibrin.[1][5][6] These lysine residues are crucial binding sites for plasminogen and tissue plasminogen activator (tPA), which work in concert to generate plasmin, the primary enzyme responsible for fibrin degradation.[1][2]

AZD9684, by inhibiting TAFIa, prevents the removal of these lysine residues. This leads to enhanced plasminogen and tPA binding to the fibrin clot, resulting in accelerated plasmin generation and consequently, more rapid clot lysis.[1]

References

- 1. What are TAFI inhibitors and how do they work? [synapse.patsnap.com]

- 2. Thrombin Activatable Fibrinolysis Inhibitor (TAFI): An Updated Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Usefulness of Rotational Thromboelastometry as a Mortality Predictor of Hyperfibrinolysis in Patients with Severe Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROTEM and TEG in ICU – Hemostasis Monitoring and Treatment - The Anesthesia Guide [anesthguide.com]

- 5. Kinetics of Activated Thrombin-activatable Fibrinolysis Inhibitor (TAFIa)-catalyzed Cleavage of C-terminal Lysine Residues of Fibrin Degradation Products and Removal of Plasminogen-binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Studying AZD9684 in Whole Blood Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD9684 is a potent and selective inhibitor of carboxypeptidase U (CPU), also known as thrombin-activatable fibrinolysis inhibitor (TAFI). While primarily investigated for its anti-thrombotic properties, the role of CPU in modulating inflammation presents a compelling avenue for research.[1][2][3][4][5] CPU, in its active form (CPUa or TAFIa), is known to dampen the inflammatory response by inactivating pro-inflammatory mediators such as complement anaphylatoxins (C3a and C5a) and bradykinin.[1][3][5] By inhibiting CPUa, AZD9684 may therefore potentiate inflammatory responses.

This document provides detailed application notes and experimental protocols for studying the effects of AZD9684 in human whole blood models. These models offer a physiologically relevant ex vivo system to investigate the complex interplay between coagulation, fibrinolysis, and innate immunity.[6][7] The protocols outlined below are designed to assess the impact of AZD9684 on cytokine release and inflammatory marker expression in response to a pro-inflammatory stimulus.

Key Concepts and Signaling Pathways

The experimental design is based on the hypothesis that inhibition of CPUa by AZD9684 will lead to an increased inflammatory response. The signaling pathway diagram below illustrates the proposed mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Plasma carboxypeptidase B downregulates inflammatory responses in autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of tissue inflammation by thrombin-activatable carboxypeptidase B (or TAFI) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma carboxypeptidase B downregulates inflammatory responses in autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of tissue inflammation by thrombin-activatable carboxypeptidase B (or TAFI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activated thrombin activatable fibrinolysis inhibitor (TAFIa) is associated with inflammatory markers in inflammatory bowel diseases TAFIa level in patients with IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Carboxypeptidase U Activity in the Presence of AZD 9684: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase U (CPU), also known as activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), is a critical enzyme in the regulation of fibrinolysis.[1][2][3][4] Upon activation from its zymogen form (proCPU or TAFI), CPU attenuates the breakdown of fibrin clots by removing C-terminal lysine and arginine residues from partially degraded fibrin.[1][3][5] This action reduces the binding of plasminogen and tissue plasminogen activator (t-PA), thereby downregulating plasmin generation and subsequent fibrinolysis.[3][4] Given its role in controlling clot stability, CPU has emerged as a significant therapeutic target for conditions where enhanced fibrinolysis is desirable, such as in thrombotic diseases.[4][5]

AZD 9684 is a potent and specific inhibitor of Carboxypeptidase U.[6][7][8] As a member of the CPU inhibitor class of anti-thrombotic agents, it is under investigation for its potential to enhance endogenous fibrinolysis.[6] This application note provides a detailed protocol for measuring CPU activity in the presence of this compound, enabling researchers to accurately assess the inhibitory potency and mechanism of action of this compound and other potential CPU inhibitors.

Signaling Pathway of Carboxypeptidase U in Fibrinolysis

The following diagram illustrates the central role of Carboxypeptidase U in the fibrinolysis pathway.

Caption: Role of Carboxypeptidase U (CPU) in Fibrinolysis and Inhibition by this compound.

Experimental Protocol: Chromogenic Assay for CPU Activity

This protocol describes a chromogenic assay to determine the inhibitory effect of this compound on CPU activity. The principle involves the activation of proCPU to CPU, followed by the measurement of CPU's enzymatic activity using a specific chromogenic substrate.

Materials and Reagents

-

Purified human procarboxypeptidase U (proCPU)

-

Human α-thrombin

-

Recombinant human thrombomodulin

-

This compound

-

Chromogenic CPU substrate (e.g., Bz-o-cyano-Phe-Arg)

-

Assay Buffer: (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween 80, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Caption: Workflow for Measuring CPU Activity in the Presence of an Inhibitor.

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in Assay Buffer.

-

Prepare working solutions of proCPU, thrombin/thrombomodulin complex, and the chromogenic substrate in Assay Buffer at their final desired concentrations.

-

-

Assay Setup:

-

Add 20 µL of each this compound dilution (or vehicle control) to the wells of a 96-well microplate.

-

Add 40 µL of the proCPU working solution to each well.

-

Include controls: a "no enzyme" control (Assay Buffer instead of proCPU) and a "100% activity" control (vehicle instead of this compound).

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to proCPU.

-

-

Activation of proCPU:

-

Initiate the reaction by adding 20 µL of the thrombin/thrombomodulin complex to all wells.

-

Incubate at 37°C for 20 minutes to allow for the conversion of proCPU to active CPU.

-

-

Measurement of CPU Activity:

-

Add 20 µL of the chromogenic substrate to each well.

-

Immediately place the microplate in a pre-warmed (37°C) plate reader.

-

Measure the change in absorbance over time (kinetic read) at the appropriate wavelength (e.g., 340 nm for Bz-o-cyano-Phe-Arg).

-

Data Analysis

-

Calculate the rate of substrate hydrolysis (V, typically in mOD/min) for each concentration of this compound.

-

Normalize the rates to the "100% activity" control to determine the percent inhibition for each inhibitor concentration.

-

% Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of CPU activity.

Data Presentation

The quantitative data from the inhibition assay should be summarized for clear comparison.

| This compound Conc. (nM) | Rate (mOD/min) | % Inhibition |

| 0 (Vehicle) | 150.2 ± 5.6 | 0 |

| 10 | 135.8 ± 4.9 | 9.6 |

| 30 | 105.1 ± 3.8 | 30.0 |

| 75 | 74.9 ± 2.5 | 50.1 |

| 150 | 45.3 ± 1.9 | 69.8 |

| 300 | 22.1 ± 1.1 | 85.3 |

| 1000 | 5.8 ± 0.5 | 96.1 |

IC₅₀ Value: A study investigating this compound's effect on fibrinolysis in a plasma clot lysis assay reported an IC₅₀ value of approximately 73 ± 7 nM.[9]

Alternative Protocols

HPLC-Based Assay

An alternative method involves using a non-chromogenic substrate like hippuryl-L-arginine.[10][11] The protocol is similar, but the final step involves stopping the enzymatic reaction (e.g., with acid) and quantifying the product (hippuric acid) using High-Performance Liquid Chromatography (HPLC).[10][11] This method is highly sensitive and can be used as a reference procedure.[10]

Clot Lysis Assays

Functional assays, such as plasma-based clot lysis time assays, can also be employed to assess the effect of this compound on the overall fibrinolytic process.[8][9] In these assays, a fibrin clot is formed in plasma in the presence of a plasminogen activator, and the time to clot lysis is measured. The addition of this compound is expected to shorten the clot lysis time in a dose-dependent manner.[8][9]

Conclusion

This application note provides a comprehensive framework for measuring the activity of Carboxypeptidase U in the presence of its inhibitor, this compound. The detailed chromogenic assay protocol, along with the data analysis guide and visualization of the relevant biological pathway and experimental workflow, offers researchers a robust method to evaluate the potency of CPU inhibitors. The presented methodologies are crucial for the preclinical assessment and development of novel anti-thrombotic agents targeting the TAFIa pathway.

References

- 1. Structure-function relationships in thrombin-activatable fibrinolysis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin activatable fibrinolysis inhibitor: not just an inhibitor of fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombin-activatable fibrinolysis inhibitor (TAFI, plasma procarboxypeptidase B, procarboxypeptidase R, procarboxypeptidase U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Carboxypeptidase U in fibrinolysis | Medical Biochemistry | University of Antwerp [uantwerpen.be]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Carboxypeptidase U (CPU, carboxypeptidase B2, activated thrombin-activatable fibrinolysis inhibitor) inhibition stimulates the fibrinolytic rate in different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assay of procarboxypeptidase U, a novel determinant of the fibrinolytic cascade, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Application Notes and Protocols for AZD9684 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known preclinical data and suggested protocols for the investigation of AZD9684, a potent and specific inhibitor of Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological properties of this compound.

Mechanism of Action

AZD9684 is an inhibitor of Carboxypeptidase U (CPU), a key enzyme in the regulation of fibrinolysis. CPU is activated by the thrombin-thrombomodulin complex and acts by cleaving C-terminal lysine and arginine residues from partially degraded fibrin. This removal of lysine residues prevents the binding of plasminogen and tissue plasminogen activator (t-PA) to the fibrin clot, thereby downregulating fibrinolysis. By inhibiting CPU, AZD9684 is expected to enhance endogenous fibrinolysis, leading to a pro-fibrinolytic and potential anti-thrombotic effect.

Additionally, AZD9684 has been identified as an antagonist of the neuronal acetylcholine receptor subunit alpha-7. The preclinical implications of this secondary pharmacology are yet to be fully elucidated.

Signaling Pathway of Carboxypeptidase U in Fibrinolysis

Caption: Carboxypeptidase U (CPU) signaling pathway in fibrinolysis and the inhibitory action of AZD9684.

In Vitro Dosing Considerations and Efficacy

Preclinical evaluation of AZD9684 in various in vitro models of fibrinolysis has demonstrated its potent inhibitory effect on CPU.

Quantitative In Vitro Data for AZD9684

| Assay Type | System | Key Parameter | Value | Reference |

| Thromboelastometry (ROTEM) | Whole Blood | IC50 (Lysis Onset Time) | 73 ± 7 nM | |

| Thromboelastometry (ROTEM) with Thrombomodulin | Whole Blood | IC50 (Lysis Onset Time) | 99 ± 13 nM | |

| Plasma Clot Lysis | Platelet-Free Plasma (PFP) | Lysis Time Reduction | 33% | |

| Front Lysis with Confocal Microscopy | Platelet-Free Plasma (PFP) | Lysis Rate Increase | 47% | |

| Front Lysis with Confocal Microscopy | Platelet-Rich Plasma (PRP) | Lysis Rate Increase | 50% |

Experimental Protocols for In Vitro Studies

Plasma Clot Lysis Assay

Objective: To assess the effect of AZD9684 on the overall time of plasma clot lysis.

Materials:

-

Human platelet-free plasma (PFP)

-

AZD9684 stock solution (in a suitable solvent, e.g., DMSO)

-

Tissue-type plasminogen activator (t-PA)

-

Thrombin

-

Calcium chloride (CaCl₂)

-

Tris-buffered saline (TBS)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare dilutions of AZD9684 in TBS.

-

In a 96-well plate, add PFP, followed by the AZD9684 dilution or vehicle control.

-

Initiate clotting by adding a solution containing t-PA, thrombin, and CaCl₂.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 405 nm over time. The time to 50% lysis is determined from the lysis curve.

Rotational Thromboelastometry (ROTEM)

Objective: To evaluate the effect of AZD9684 on clot formation and lysis in whole blood.

Materials:

-

Freshly drawn human whole blood (citrated)

-

AZD9684 stock solution

-

ROTEM analyzer and associated reagents (e.g., star-tem®, ex-tem®, in-tem®, ap-tem®)

-

Tissue plasminogen activator (t-PA)

Procedure:

-

Pre-warm the ROTEM cups and pins to 37°C.

-

Add whole blood to a reaction cup.

-

Add the desired concentration of AZD9684 or vehicle control.

-

Add t-PA to induce fibrinolysis.

-

Initiate the measurement by adding the appropriate ROTEM activator (e.g., ex-tem®).

-

Monitor the thromboelastogram and record parameters such as Clotting Time (CT), Clot Formation Time (CFT), Maximum Clot Firmness (MCF), and Lysis Onset Time (LOT).

Front Lysis Assay with Confocal Microscopy

Objective: To visualize and quantify the rate of fibrin clot lysis in real-time.

Materials:

-

Platelet-free or platelet-rich plasma (PFP or PRP)

-

Alexa Fluor labeled fibrinogen

-

AZD9684 stock solution

-

Thrombin

-

Tissue plasminogen activator (t-PA)

-

Confocal microscope with a 37°C environmental chamber

Procedure:

-

Prepare a plasma mixture containing labeled fibrinogen and AZD9684 or vehicle.

-

Place the mixture in a chamber suitable for confocal microscopy.

-

Initiate clotting by adding thrombin.

-

After clot formation, carefully add a solution of t-PA to one side of the clot to initiate lysis from one direction (the "front").

-

Acquire time-lapse confocal images of the dissolving clot edge.

-

The lysis rate is calculated by measuring the distance the lysis front moves over time.

In Vivo Dosing Considerations and Methodologies (General Guidance)

As of the latest available information, specific in vivo preclinical data for AZD9684 has not been publicly disclosed. The following section provides general guidance for designing and conducting in vivo studies for an anti-thrombotic agent with the mechanism of action of AZD9684, based on established animal models of thrombosis.

Animal Models of Thrombosis

The choice of animal model is critical and depends on the specific aspect of thrombosis being investigated (e.g., arterial vs. venous, prevention vs. treatment).

-

Ferric Chloride-Induced Thrombosis Model (Arterial and Venous): A widely used model where a filter paper saturated with ferric chloride is applied to the exposed artery (e.g., carotid) or vein (e.g., femoral) to induce endothelial injury and subsequent thrombus formation. Blood flow can be monitored using a Doppler flow probe to determine the time to occlusion.

-

Inferior Vena Cava (IVC) Ligation or Stenosis Model (Venous): This model mimics deep vein thrombosis (DVT). The IVC is either completely ligated or partially constricted (stenosis) to induce stasis and thrombus formation. The resulting thrombus can be excised and weighed at a later time point.

-

Laser-Induced Thrombosis Model (Microvascular): A precise injury is induced in small arterioles or venules of the cremaster muscle or mesentery using a focused laser beam. Thrombus formation is visualized and quantified in real-time using intravital microscopy.

Dosing and Pharmacokinetics

-

Route of Administration: The intended clinical route should be considered. Oral gavage is common for small molecules intended for oral administration. Intravenous or intraperitoneal injections are also options.

-

Dose-Ranging Studies: Initial studies should aim to establish a dose-response relationship for the anti-thrombotic effect and to identify the maximum tolerated dose (MTD).

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Blood samples should be collected at various time points after dosing to determine the pharmacokinetic profile of AZD9684 (e.g., Cmax, Tmax, AUC, half-life). These PK parameters can then be correlated with pharmacodynamic markers of fibrinolysis (e.g., D-dimer levels, clot lysis time in ex vivo assays).

Efficacy Endpoints

-

Primary Endpoints:

-

Time to vessel occlusion.

-

Thrombus weight or size.

-

Incidence of occlusive thrombus formation.

-

-

Secondary/Exploratory Endpoints:

-

Bleeding time (e.g., tail transection model) to assess safety.

-

Measurement of coagulation and fibrinolysis markers in blood samples (e.g., D-dimer, prothrombin time, activated partial thromboplastin time).

-

Experimental Workflow for an In Vivo Thrombosis Study

Caption: A general experimental workflow for evaluating the in vivo efficacy of AZD9684 in a thrombosis model.

Application Notes and Protocols for Plasma-Based Assays of Carboxypeptidase U Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), is a critical regulator at the intersection of the coagulation and fibrinolysis cascades. Activated from its zymogen form, procarboxypeptidase U (proCPU), by the thrombin-thrombomodulin complex or plasmin, CPU attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin.[1][2][3] This action reduces the binding sites for plasminogen and tissue-type plasminogen activator (tPA), thereby downregulating plasmin generation and subsequent clot dissolution.[1][2][4] Consequently, inhibitors of CPU are of significant therapeutic interest as profibrinolytic agents for the treatment of thromboembolic diseases.

These application notes provide detailed protocols for plasma-based assays to identify and characterize CPU inhibitors. The methodologies described are essential for the screening and development of novel therapeutic agents targeting the CPU pathway.

Signaling Pathway of Carboxypeptidase U in Fibrinolysis

The activation of proCPU and the subsequent action of CPU are integral to the regulation of fibrinolysis. The process begins with the generation of thrombin during coagulation. Thrombin, in complex with thrombomodulin on the endothelial cell surface, efficiently converts circulating proCPU into the active enzyme, CPU.[1][5] CPU then acts on partially plasmin-degraded fibrin, which exposes new C-terminal lysine residues. These residues serve as high-affinity binding sites for plasminogen and tPA, accelerating plasmin generation and fibrinolysis.[1][2] By cleaving these C-terminal lysine residues, CPU effectively dampens this positive feedback loop, thus stabilizing the fibrin clot.[3]

Caption: Carboxypeptidase U (CPU) signaling pathway in fibrinolysis.

Quantitative Data of Carboxypeptidase U Inhibitors

The following table summarizes the inhibitory potency of various compounds against Carboxypeptidase U, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values obtained from plasma-based or purified enzyme assays.

| Inhibitor Compound | Chemical Class | Assay Type | IC50 / Ki (nM) | Reference |

| AZD9684 | Pyridine derivative | Plasma Clot Lysis | 104 ± 8 | [4] |

| AZD9684 | ROTEM (Whole Blood) | 73 ± 7 | [4][6] | |

| BX528 | Phosphinic acid | Purified Enzyme | Low nanomolar | [7] |

| Compound 1 (DCMC) | Urea-based | Purified Enzyme | 17 | [8] |

| Compound 2 (DCIT) | Urea-based | Purified Enzyme | 0.5 | [8] |

| Compound 3 (DCFBC) | Urea-based | Purified Enzyme | 14 | [8] |

| Compound 4 (DCIBzL) | Urea-based | Purified Enzyme | 0.06 | [8] |

| 2-PMPA | Phosphonate | Purified GCPII | 0.3 | |

| 2-MPPA | Phosphonate | Purified GCPII | 90 | [9] |

| CPA inhibitor (Compound 5) | Not Specified | Purified CPA | 320 (Ki) | [9] |

| Thiol-based inhibitors | Thiol | Purified pp-CpB | Varies | [10] |

| Sulfamide-based inhibitors | Sulfamide | Purified PSMA | 1200 | [11] |

Note: Data for inhibitors of related carboxypeptidases (GCPII, CPA, pp-CpB, PSMA) are included for comparative purposes, as they share structural similarities and can inform the design of selective CPU inhibitors.

Experimental Protocols

Protocol 1: Plasma-Based Carboxypeptidase U Activity Assay

This protocol describes the measurement of CPU activity in plasma following the activation of endogenous proCPU.

Materials:

-

Citrated human plasma

-

HEPES buffer (20 mM, pH 7.4)

-

Human α-thrombin

-

Recombinant human thrombomodulin

-

Calcium chloride (CaCl2)

-

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK)

-

Hippuryl-L-arginine (Hip-Arg) or Bz-o-cyano-Phe-Arg (selective substrate)[1]

-